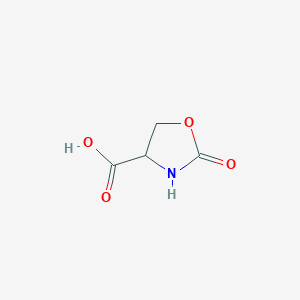
2-Piperidino-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidino-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 220459-51-8 and a molecular weight of 230.23 . It has a linear formula of C11H13F3N2 .
Molecular Structure Analysis
The InChI code for 2-Piperidino-3-(trifluoromethyl)pyridine is 1S/C11H13F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h4-6H,1-3,7-8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Piperidino-3-(trifluoromethyl)pyridine include a molecular weight of 230.23 .Applications De Recherche Scientifique
Synthesis of Functionalized Heterocycles
2-Piperidino-3-(trifluoromethyl)pyridine and its derivatives are used as building blocks in synthesizing functionalized heterocycles. For instance, the generation of a 3,4-piperidyne and its use in creating annulated piperidines was reported, demonstrating the compound's utility in synthesizing complex molecular structures (McMahon et al., 2015).
Preparation of Trifluoromethyl-Substituted Aminopyrroles
Another application is in the preparation of trifluoromethyl-substituted aminopyrroles, where 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a related compound, serves as a building block. This process involves hydrogenation and methylation/hydrazinolysis to produce various pyrrole derivatives (Khlebnikov et al., 2018).
Volumetric Properties in Aqueous Solutions
Research has also been conducted on the volumetric properties of derivatives in aqueous solutions. Studies on 2-piperidino-3-(trifluoromethyl)pyridine derivatives, such as 2,3-(hydroxymethyl)piperidines, have explored their density, excess volumes of mixing, and other thermodynamic properties in water at various temperatures (Kul et al., 2013).
Synthesis of Novel Medicinal Chemistry Cores
These compounds are also important in medicinal chemistry, as seen in the synthesis of pyridyl-substituted fused bicyclic piperidines. These novel cores, with varied ring sizes and oxygen content, are synthesized for diverse medicinal applications (Zhou et al., 2015).
Role in Fluorination Reactions
2-Piperidino-3-(trifluoromethyl)pyridine derivatives are used in fluorination reactions. For example, pyridine derivatives have been fluorinated using caesium tetrafluorocobaltate(III) to produce various fluorinated compounds, indicating their utility in creating complex fluorinated structures (Plevey et al., 1982).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
Trifluoromethylpyridines, a related group of compounds, are expected to have many novel applications discovered in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . More agrochemicals and pharmaceuticals containing trifluoromethylpyridine are expected to be introduced to the market in the near future .
Propriétés
IUPAC Name |
2-piperidin-1-yl-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h4-6H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHIWMJPXRGPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579226 |
Source


|
| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidino-3-(trifluoromethyl)pyridine | |
CAS RN |
220459-51-8 |
Source


|
| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)


![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)


![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)




